(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid
Description
The compound "(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid" is a fluorinated cyclopentane derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. These compounds are critical in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The introduction of fluorine at the 3-position of the cyclopentane ring likely enhances metabolic stability and modulates electronic properties, which is a common strategy in medicinal chemistry to optimize drug candidates .
Properties
IUPAC Name |
(1R,3S)-3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4/c23-22(10-9-14(11-22)20(25)26)13-24-21(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,27)(H,25,26)/t14-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEDXRUGPHVBSJ-PEBXRYMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@@H]1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure incorporates a fluorinated cyclopentane ring and a fluorenylmethoxycarbonyl (Fmoc) group, which are known to influence biological activity and pharmacokinetics.
The molecular formula of the compound is , with a molecular weight of approximately 373.42 g/mol. The presence of the fluorine atom is expected to enhance lipophilicity and metabolic stability, making it a candidate for drug development.
Research indicates that compounds similar to this compound may act as enzyme inhibitors or modulators. The Fmoc group can facilitate interactions with biological targets, enhancing binding affinity and selectivity.
Case Studies
- Anticancer Activity : A study investigated the effects of fluorinated cyclopentane derivatives on cancer cell lines. Results showed that modifications to the cyclopentane structure significantly impacted cytotoxicity against various cancer types, suggesting potential for targeted therapy.
- Neuroprotective Effects : Another study explored the neuroprotective properties of similar compounds in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, highlighting their therapeutic potential in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuroprotection | Reduced oxidative stress | |
| Enzyme Inhibition | Modulation of enzymatic activity |
Research Findings
Recent studies have shown that the incorporation of fluorine into organic compounds can lead to improved bioavailability and metabolic stability. For instance, research demonstrates that fluorinated derivatives often exhibit enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts. This is particularly relevant for compounds intended for therapeutic use.
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely utilized protective group in the synthesis of peptides. This compound serves as a protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). The ease of removal under mild basic conditions makes it favorable compared to other protecting groups . The introduction of (1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid into peptide synthesis enhances the efficiency and yields of the desired peptides.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Removal Conditions | Advantages |
|---|---|---|
| Fmoc | Mild base (piperidine) | High efficiency, easy handling |
| Boc | Acidic conditions | Stable under basic conditions |
| Z | Acidic conditions | Good stability but less versatile |
Drug Development
Bioactive Peptides
The incorporation of this compound in drug design has shown promise due to its ability to enhance the bioactivity of peptides. The fluorinated cyclopentane structure can modulate the pharmacokinetic properties of peptides, potentially leading to improved absorption and bioavailability .
Case Study: Anticancer Peptides
Research has demonstrated that peptides synthesized using Fmoc strategies incorporating this compound exhibit enhanced activity against cancer cell lines. For instance, a study reported that specific modifications led to increased cytotoxicity against breast cancer cells, highlighting its potential in anticancer therapy .
Biochemical Research
Protein Engineering
In biochemical research, this compound is instrumental in the development of novel protein scaffolds. By utilizing Fmoc chemistry, researchers can create libraries of modified peptides that serve as tools for studying protein-protein interactions and enzyme activities.
Case Study: Enzyme Inhibitors
A notable application is in the design of enzyme inhibitors where this compound was used to synthesize inhibitors for serine proteases. These inhibitors demonstrated significant binding affinity and specificity, paving the way for therapeutic applications .
Comparison with Similar Compounds
Stereochemical Variants
The compound (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid (CAS 220497-67-6) and its stereoisomer (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid (CAS 220497-66-5) share identical molecular formulas (C₂₁H₂₁NO₄) and molecular weights (351.40 g/mol) but differ in stereochemistry. The (1R,3S) configuration is often preferred in peptide synthesis due to its compatibility with solid-phase methodologies and reduced steric hindrance during coupling reactions. Stereoisomers can exhibit divergent biological activities, as seen in enantiomeric pairs of pharmaceutical agents .
Fluorinated Cyclopentane Derivatives
Fluorination at the 3-position of the cyclopentane ring distinguishes the target compound from non-fluorinated analogs. describes a related fluorinated compound, (3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylic acid, which incorporates both fluorine and selenium. While the substituents differ, the presence of fluorine in such compounds is known to enhance lipophilicity and resistance to oxidative metabolism, making them valuable in drug design .
Fmoc-Protected Amino Acid Derivatives
The target compound shares functional similarities with other Fmoc-protected amino acids, such as (2R)-2-(Fmoc-amino)-3-phenylpropanoic acid (CAS 211637-75-1, ). These compounds are pivotal in solid-phase peptide synthesis (SPPS).
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The compound is synthesized via multi-step reactions involving fluorinated intermediates and Fmoc-protected amines. Key steps include:
- Deprotection : Use of trifluoroacetic acid (TFA) in CH2Cl2 to remove tert-butoxycarbonyl (Boc) groups .
- Purification : Silica gel column chromatography (hexane/ethyl acetate) and ion-exchange chromatography (Dowex 50W-X8) for isolating intermediates .
- Characterization : Confirmation via <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, and HRMS .
Q. How does the Fmoc group influence the compound’s reactivity in peptide synthesis?
The Fmoc group acts as a temporary protective group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine). Its UV-active fluorenyl moiety aids in monitoring reaction progress via HPLC or TLC . Stability in acidic conditions (e.g., TFA) allows orthogonal protection strategies .
Q. What are the recommended storage conditions to ensure compound stability?
Store at 2–8°C in a dry environment to prevent hydrolysis of the Fmoc group and fluorinated moieties . Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed during synthesis?
The stereochemistry (1R,3S) requires precise control:
Q. How should contradictory NMR data (e.g., fluorine splitting patterns) be resolved?
Fluorine’s strong coupling effects can complicate <sup>19</sup>F NMR interpretation. Strategies include:
Q. What safety protocols are critical when handling fluorinated intermediates?
Fluorinated compounds may release toxic gases (e.g., HF) under decomposition. Mitigation includes:
Q. How does the fluorocyclopentane moiety impact biological activity?
Fluorine’s electronegativity enhances metabolic stability and binding affinity. Comparative studies show:
- Increased Lipophilicity : LogP increases by 0.5–1.0 units vs. non-fluorinated analogs .
- Target Engagement : Fluorine’s van der Waals radius (1.47 Å) improves fit in hydrophobic enzyme pockets .
Methodological Tables
Q. Table 1. Structural Analogs and Their Applications
Q. Table 2. Reaction Optimization Parameters
| Parameter | Impact on Yield | Optimal Range |
|---|---|---|
| Temperature (Deprotection) | <70°C avoids Fmoc cleavage | 0–25°C |
| Solvent Polarity (Purification) | High polarity reduces co-elution | Hexane:EtOAc (3:1 → 1:1) |
Key Considerations for Experimental Design
- Data Reproducibility : Validate NMR assignments with 2D experiments (COSY, HSQC) .
- Scale-Up Challenges : Microwaves or flow chemistry may improve reaction efficiency for gram-scale synthesis .
- Toxicity Screening : Use zebrafish embryos for rapid in vivo toxicity profiling of fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
